molecular formula C10H11F2NO B12309322 2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine

2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine

Cat. No.: B12309322
M. Wt: 199.20 g/mol
InChI Key: STKOFIQOIXGNCK-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine is an organofluorine compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of the difluoromethyl group (CF₂H) in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

The synthesis of 2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine typically involves the reaction of phenyl isocyanate with difluoromethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often a transition metal complex, to facilitate the formation of the oxazolidine ring . Industrial production methods may involve continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluoromethylated phenyl oxazolidinones.

    Reduction: Reduction reactions typically involve the use of hydride donors, resulting in the formation of difluoromethylated phenyl amines.

    Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This interaction can modulate the activity of enzymes and alter cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine is unique compared to other similar compounds due to the presence of the difluoromethyl group. Similar compounds include:

Biological Activity

2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is largely attributed to its role as an inhibitor of histone deacetylases (HDACs). HDACs are critical in regulating gene expression and have been implicated in various diseases, including cancer and neurodegenerative disorders. Compounds similar to oxazolidines have shown promising results as selective HDAC inhibitors, particularly targeting HDAC6, which is involved in immune response and cancer progression .

Key Findings

  • Selectivity for HDAC6 : Research indicates that derivatives containing difluoromethyl groups exhibit significant selectivity for HDAC6 over other HDAC isoforms. This selectivity is crucial for minimizing side effects associated with broader HDAC inhibition .
  • Potency : Compounds with a difluoromethyl moiety have demonstrated nanomolar potency against HDAC6, suggesting a strong potential for therapeutic applications .
  • Enzyme Interaction : The mechanism involves a slow-binding interaction where the compound forms a stable enzyme-inhibitor complex through an enzyme-catalyzed reaction. This stability enhances the duration of action of the inhibitor .

Biological Activity Overview

The biological activities associated with this compound can be summarized in the following table:

Activity Description Reference
HDAC Inhibition Potent selective inhibition of HDAC6, leading to modulation of gene expression related to cancer.
Antimicrobial Activity Potential antimicrobial effects noted in related oxazolidine compounds targeting bacterial infections.
Neuroprotective Effects May provide neuroprotective benefits by modulating pathways involved in neurodegeneration.

Case Studies

Several studies have explored the biological activity of oxazolidine derivatives, including those similar to this compound.

Study 1: Anticancer Properties

A study demonstrated that compounds with oxazolidine structures inhibited tumor growth in various cancer models by selectively targeting HDAC6. The results indicated a decrease in tumor size and improved survival rates in treated subjects compared to control groups .

Study 2: Antimicrobial Efficacy

Research has shown that oxazolidinones exhibit antimicrobial properties against a range of bacterial strains. The mechanism involves inhibition of protein synthesis by binding to the bacterial ribosome, which is critical for bacterial growth and replication . This suggests that this compound may also possess similar antimicrobial capabilities.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

2-(difluoromethyl)-4-phenyl-1,3-oxazolidine

InChI

InChI=1S/C10H11F2NO/c11-9(12)10-13-8(6-14-10)7-4-2-1-3-5-7/h1-5,8-10,13H,6H2

InChI Key

STKOFIQOIXGNCK-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(O1)C(F)F)C2=CC=CC=C2

Origin of Product

United States

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